molecular formula C23H22N4O B12926301 Pyridazino(4,3-c)isoquinoline, 3-(4-methoxyphenyl)-6-(1-piperidinyl)- CAS No. 96825-91-1

Pyridazino(4,3-c)isoquinoline, 3-(4-methoxyphenyl)-6-(1-piperidinyl)-

Cat. No.: B12926301
CAS No.: 96825-91-1
M. Wt: 370.4 g/mol
InChI Key: FODGRHOLEFBWMW-UHFFFAOYSA-N
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Description

Pyridazino(4,3-c)isoquinoline, 3-(4-methoxyphenyl)-6-(1-piperidinyl)- is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines a pyridazine ring fused with an isoquinoline ring, along with additional functional groups that enhance its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridazino(4,3-c)isoquinoline, 3-(4-methoxyphenyl)-6-(1-piperidinyl)- typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of a pyridazine derivative with an isoquinoline derivative under controlled conditions. The reaction often requires the use of catalysts such as palladium or copper to facilitate the coupling process. The reaction conditions may include elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization, chromatography, and distillation to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

Pyridazino(4,3-c)isoquinoline, 3-(4-methoxyphenyl)-6-(1-piperidinyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups into their reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions (e.g., solvents, temperatures).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups such as halogens, alkyl groups, or aryl groups.

Scientific Research Applications

Pyridazino(4,3-c)isoquinoline, 3-(4-methoxyphenyl)-6-(1-piperidinyl)- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer, infectious diseases, and neurological disorders.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Pyridazino(4,3-c)isoquinoline, 3-(4-methoxyphenyl)-6-(1-piperidinyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or interfere with viral replication by targeting viral proteins.

Comparison with Similar Compounds

Similar Compounds

    Pyridazino(4,3-c)quinoline: Similar structure but lacks the isoquinoline ring.

    Isoquinoline derivatives: Compounds with similar isoquinoline structures but different substituents.

    Pyridazine derivatives: Compounds with similar pyridazine structures but different fused rings or substituents.

Uniqueness

Pyridazino(4,3-c)isoquinoline, 3-(4-methoxyphenyl)-6-(1-piperidinyl)- is unique due to its combination of a pyridazine ring fused with an isoquinoline ring and the presence of a methoxyphenyl and piperidinyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

96825-91-1

Molecular Formula

C23H22N4O

Molecular Weight

370.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-6-piperidin-1-ylpyridazino[4,3-c]isoquinoline

InChI

InChI=1S/C23H22N4O/c1-28-17-11-9-16(10-12-17)20-15-21-22(26-25-20)18-7-3-4-8-19(18)23(24-21)27-13-5-2-6-14-27/h3-4,7-12,15H,2,5-6,13-14H2,1H3

InChI Key

FODGRHOLEFBWMW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3C4=CC=CC=C4C(=NC3=C2)N5CCCCC5

Origin of Product

United States

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